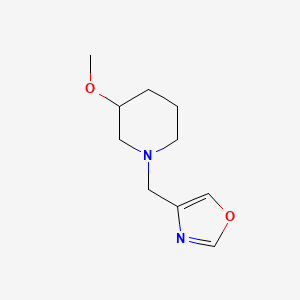

4-((3-Methoxypiperidin-1-yl)methyl)oxazole

Description

4-((3-Methoxypiperidin-1-yl)methyl)oxazole is a heterocyclic compound featuring an oxazole core substituted with a 3-methoxypiperidinylmethyl group. The methoxypiperidine moiety in this compound enhances its lipophilicity and bioavailability, which may improve its pharmacokinetic profile compared to simpler oxazole derivatives .

Properties

IUPAC Name |

4-[(3-methoxypiperidin-1-yl)methyl]-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-13-10-3-2-4-12(6-10)5-9-7-14-8-11-9/h7-8,10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUJLXYHDYNUTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCN(C1)CC2=COC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Methoxypiperidin-1-yl)methyl)oxazole typically involves the reaction of oxazole derivatives with piperidine derivatives under specific conditions. One common method involves the use of a methoxypiperidine precursor, which is reacted with an oxazole derivative in the presence of a suitable catalyst and solvent. The reaction conditions often include moderate temperatures and controlled pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent production of high-quality compounds.

Chemical Reactions Analysis

Oxazole Ring Reactivity

The oxazole ring exhibits electrophilic substitution and oxidation tendencies. Key observations:

-

Singlet Oxygen (¹O₂) Oxidation : Oxazole derivatives undergo ¹O₂-mediated Baeyer-Villiger-like rearrangements, forming triamides or imides (e.g., degradation of peptide-bound oxazoles ). For 4-((3-Methoxypiperidin-1-yl)methyl)oxazole, the C5 methyl group may accelerate this reaction by donating electron density to the ring (Table 1) .

-

Electrophilic Substitution : The phenyl group at C2 directs electrophiles (e.g., nitration, sulfonation) to its para position. Substituents on the phenyl ring (e.g., electron-withdrawing groups) modulate reactivity .

Table 1: Comparative Reactivity of Oxazole Derivatives with ¹O₂

| Compound | ¹O₂ Rate Constant (M⁻¹s⁻¹) | Major Product |

|---|---|---|

| Diphenyloxazole (DPO) | 1.0 × 10⁷ | Triamide |

| C5-Methyl Oxazole Peptide | 1.27 × 10⁶ | Imide/Formic Acid |

| 4-((3-Methoxypiperidin...) | Predicted: ~1 × 10⁶ | Triamide (hydrolyzable) |

Functionalization of the Piperidine-Methyl Group

The 3-methoxypiperidine substituent enables nucleophilic and catalytic modifications:

-

Demethylation : Methoxy groups on piperidine are susceptible to cleavage under acidic conditions (e.g., BBr₃), yielding a hydroxyl group for further derivatization .

-

N-Alkylation/Acylation : The tertiary amine in piperidine reacts with alkyl halides or acyl chlorides. For example, reaction with methyl iodide forms a quaternary ammonium salt, enhancing water solubility .

Cross-Coupling Reactions

The oxazole core and aryl groups support transition-metal-catalyzed couplings:

-

Suzuki-Miyaura Coupling : If halogenated (e.g., bromination at C5 methyl), the oxazole could couple with aryl boronic acids. Pd/Cu-mediated cross-coupling is effective for oxazole C–H activation .

-

Sonogashira Coupling : Alkyne insertion at C4 is feasible using Pd catalysts, as demonstrated in Panek’s synthesis of oxazole-containing macrocycles .

Methyl Group Modifications

The C5 methyl group undergoes selective transformations:

-

Oxidation : MnO₂ or KMnO₄ converts methyl to carbonyl, forming a 5-acyloxazole. This enhances electrophilicity for nucleophilic attacks .

-

Halogenation : Radical bromination (e.g., NBS/light) introduces bromine, enabling subsequent cross-couplings .

Stability Under Acidic/Basic Conditions

-

Acid Sensitivity : The oxazole ring hydrolyzes in strong acids (e.g., HCl/H₂O) to form diamides, while the methoxypiperidine group may demethylate .

-

Base Stability : Mild bases (e.g., K₂CO₃) do not degrade the oxazole but facilitate SN2 reactions at the piperidine nitrogen .

Biological Activity Considerations

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiviral Activity

Recent studies have highlighted the potential antiviral properties of oxazole derivatives, including 4-((3-Methoxypiperidin-1-yl)methyl)oxazole. For instance, a family of oxazole-based macrocycles was discovered to exhibit significant activity against SARS-CoV, the virus responsible for COVID-19. These compounds were designed using molecular docking studies that illustrated their binding interactions with viral proteases, suggesting their potential as therapeutic agents against viral infections .

1.2 Antibacterial and Antifungal Properties

Research on oxazole derivatives has also indicated antibacterial and antifungal activities. Specifically, derivatives containing the oxazole ring have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Compounds similar to this compound have been tested for their minimum inhibitory concentrations (MICs), revealing effective inhibition of bacterial growth .

Pharmacological Insights

2.1 Anti-inflammatory Effects

Oxazole-containing compounds have been evaluated for their anti-inflammatory properties. For example, studies have demonstrated that certain oxazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This suggests that this compound may possess similar anti-inflammatory capabilities, making it a candidate for further exploration in pain management therapies .

2.2 Antitumor Activity

The antitumor potential of oxazole derivatives has been another area of interest. Certain compounds have shown cytotoxic effects against cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). The ability of these compounds to selectively target cancer cells while sparing normal cells is particularly noteworthy, indicating their potential as chemotherapeutic agents .

Synthesis and Structure-Activity Relationship (SAR)

3.1 Synthesis Techniques

The synthesis of this compound involves several methodologies that enhance its yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions have been employed to optimize the production of oxazole derivatives, showcasing advancements in synthetic organic chemistry .

3.2 Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for developing more effective derivatives. Variations in substituents on the oxazole ring can significantly influence biological activity. For instance, modifications in the piperidine moiety or the methoxy group can enhance potency or selectivity against specific biological targets .

Case Studies and Research Findings

Several case studies illustrate the applications of this compound and related compounds:

Mechanism of Action

The mechanism of action of 4-((3-Methoxypiperidin-1-yl)methyl)oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and piperidine moiety can bind to active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Oxazole Hybrids

(2R)-2-methyl-6-nitro-2-[[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl-imidazo[2,1-b]oxazole (OPC-67683)

- Structure: Combines an imidazooxazole core with a piperidine-phenoxy substituent and a nitro group.

- Activity : A clinical-stage antitubercular agent with potent activity against multidrug-resistant tuberculosis (MDR-TB) .

- Key Differences : The methoxy group in 4-((3-Methoxypiperidin-1-yl)methyl)oxazole may reduce metabolic instability compared to the nitro group in OPC-67683, which is prone to reductive activation .

5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a)

Oxazole Derivatives with Substituted Side Chains

4-Tosyloxazole

- Structure : Oxazole substituted with a tosyl group at the 4-position.

- Synthesis : Prepared via reaction of TosMIC (tosylmethyl isocyanide) with acyl chlorides in low yields (~50-55%) .

- Key Differences : The methoxypiperidinylmethyl group in this compound offers greater steric bulk and hydrogen-bonding capacity compared to the tosyl group, which may improve target selectivity .

4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile

- Structure : Oxazole with an ethynylbenzonitrile substituent.

- Activity: Demonstrates nonlinear optical (NLO) properties with a βHRS value of 45 × 10⁻³⁰ cm⁴·statvolt⁻¹ .

Physicochemical and Pharmacokinetic Comparisons

Table 1: Key Properties of this compound and Analogues

*LogP values estimated using fragment-based methods.

Structure-Activity Relationship (SAR) Insights

- Electron-Donating Substituents : The methoxy group on the piperidine ring in this compound may lower the activation barrier for electrophilic interactions, enhancing reactivity with biological targets .

- Piperidine vs. Pyrrolidine : Piperidine-containing analogs (e.g., OPC-67683) show superior metabolic stability compared to pyrrolidine derivatives (e.g., compound 1a) due to reduced ring strain and slower oxidation rates .

- Substituent Position : 4-Substituted oxazoles (e.g., 4-tosyloxazole) generally exhibit lower bioactivity than 2,4,5-trisubstituted derivatives, highlighting the importance of substitution patterns .

Biological Activity

4-((3-Methoxypiperidin-1-yl)methyl)oxazole is a compound belonging to the oxazole family, which has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its pharmacological properties.

Chemical Structure and Properties

The compound features a methoxypiperidine group attached to an oxazole ring, which is known for its diverse biological activities. The presence of the piperidine moiety is significant as it often enhances the pharmacological profile of compounds through improved binding affinity and selectivity for biological targets.

Biological Activities

Research indicates that oxazole derivatives exhibit a range of biological activities including antibacterial, antifungal, and anticancer properties. Below are key findings related to the biological activity of this compound:

Antibacterial Activity

Several studies have evaluated the antibacterial properties of oxazole derivatives. For instance:

- A study reported that various oxazole derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

- Table 1 summarizes the antibacterial activity of selected oxazole derivatives compared to standard antibiotics:

| Compound | Bacteria Tested | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| This compound | E. coli | 20 | |

| Oxazole Derivative A | S. aureus | 25 | |

| Oxazole Derivative B | Klebsiella pneumoniae | 18 |

Antifungal Activity

The antifungal potential of oxazole derivatives has also been explored:

- A review highlighted that some oxazole compounds exhibited high antifungal activity against strains such as Aspergillus niger, with zones of inhibition reaching up to 90 mm compared to reference drugs .

Anticancer Activity

Emerging studies suggest that oxazole derivatives may possess anticancer properties:

- Research on similar compounds indicates that they can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, compounds have shown effectiveness against epidermal growth factor receptor (EGFR) mutations in non-small cell lung cancer models .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- DNA Interaction : Some oxazoles have been shown to target DNA, leading to cell death in bacterial strains .

- Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in bacterial cell wall synthesis or cancer cell signaling pathways.

Case Studies

Several case studies have documented the efficacy of oxazole derivatives:

- Antibacterial Efficacy : A study demonstrated that a series of synthesized oxazoles exhibited potent antibacterial effects against multi-drug resistant strains, suggesting their potential as novel therapeutics .

- Antifungal Studies : Another investigation reported that specific oxazole derivatives significantly inhibited fungal growth, indicating their potential use in treating fungal infections .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to synthesize 4-((3-Methoxypiperidin-1-yl)methyl)oxazole, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves alkylation of the oxazole core with a 3-methoxypiperidine-derived electrophile. For example, 2-(chloromethyl)oxazole (prepared via chloromethylation of oxazole using chloromethyl methyl ether and ZnCl₂ ) can react with 3-methoxypiperidine under basic conditions (e.g., K₂CO₃ in DMF). Optimization focuses on solvent polarity, temperature (40–80°C), and stoichiometry to minimize side products. Monitoring via TLC or HPLC ensures reaction completion .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., oxazole C-H at δ 8.1–8.3 ppm, piperidinyl methoxy at δ 3.2–3.4 ppm) and confirms substitution patterns .

- LC-MS/MS : Validates molecular weight (e.g., [M+H]⁺ ion) and purity (>95% by area under the curve) using C18 columns and acetonitrile/water gradients .

- Microwave Spectroscopy : Resolves rotational transitions to confirm methyl group torsional barriers (e.g., 14N quadrupole coupling constants for oxazole ring dynamics) .

Q. How can researchers assess the in vitro biological activity of this compound, particularly its interaction with mycobacterial targets?

- Methodological Answer : Use mycolic acid synthesis inhibition assays, adapted from Delamanid studies . Incubate Mycobacterium tuberculosis cultures with the compound (0.1–10 µg/mL) and measure mycolic acid levels via HPLC-UV. Positive controls (e.g., Delamanid) and cytotoxicity assays (e.g., HepG2 cell viability) ensure specificity .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Quantify plasma and lung tissue concentrations in murine models using LC-MS/MS after oral/intravenous administration. Adjust dosing regimens based on bioavailability and half-life discrepancies .

- Metabolite Identification : Incubate the compound with liver microsomes and use HR-MS/MS to detect phase I/II metabolites. Compare metabolite activity via enzymatic assays to rule out false negatives .

Q. How does stereochemistry at the piperidinyl methoxy group influence target binding?

- Methodological Answer :

- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column with hexane/isopropanol) .

- Molecular Docking : Perform in silico docking (e.g., AutoDock Vina) using mycobacterial FadD32 enzyme structures (PDB: 4IQV). Compare binding affinities (ΔG values) of enantiomers to correlate stereochemistry with activity .

Q. What advanced analytical methods validate reaction mechanisms during oxazole ring functionalization?

- Methodological Answer :

- Isotopic Labeling : Synthesize ¹³C-labeled intermediates to track methyl group migration via 2D NMR (HSQC/HMBC) .

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., nucleophilic substitution vs. radical pathways) .

Q. How can computational modeling predict off-target interactions of this compound?

- Methodological Answer :

- Proteome-Wide Docking : Use SwissDock or Glide to screen against human kinase/tGPCR libraries. Prioritize targets with docking scores ≤ -8 kcal/mol for experimental validation .

- ADMET Prediction : Apply QSAR models (e.g., pkCSM) to forecast permeability (LogP), hepatic clearance, and hERG inhibition risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.